molecular formula C17H20N6O2 B2563899 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 872591-21-4

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide

Cat. No.: B2563899
CAS No.: 872591-21-4
M. Wt: 340.387
InChI Key: JDVVSFSJBKGOLK-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic compound featuring a triazolopyrimidine core. This compound is part of a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under reflux conditions with acetic anhydride and pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • 1,2,3-Triazole derivatives

Uniqueness

Compared to similar compounds, 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for further development as an anticancer agent .

Biological Activity

The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic molecule belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N6O2
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 893922-99-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors that play critical roles in cell proliferation and survival. Notably:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Apoptosis Induction : It activates apoptotic pathways by modulating proteins such as Bax and Bcl-2 and increasing caspase activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MGC-803 (IC50 = 0.87 μM) and others with IC50 values ranging from 1.42 to 6.52 μM .
  • Mechanistic Insights : The anticancer activity is mediated through apoptosis induction and cell cycle disruption. For example:
    • Increased levels of active caspase-3 were observed in treated cells.
    • The compound also upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

  • Broad-Spectrum Efficacy : Preliminary evaluations suggest effectiveness against various bacterial strains and fungi.

Case Studies

Several case studies have explored the efficacy of triazolopyrimidine derivatives similar to this compound:

  • Study on Anticancer Efficacy :
    • Research indicated that derivatives with similar structures showed strong growth inhibition in solid tumors and significant apoptosis induction in leukemia cells .
    • A derivative exhibited a GI50 value of 6.15 µM against specific cancer types.
  • Screening for Antimicrobial Properties :
    • A library screening identified compounds with notable antibacterial activity against resistant strains .

Data Summary Table

PropertyValue
IUPAC Name2-[3-(3,5-dimethylphenyl)-7-oxo...
Molecular FormulaC19H22N6O2
Molecular Weight382.4 g/mol
CAS Number893922-99-1
Anticancer IC50 (MGC-803)0.87 μM
Antimicrobial ActivityBroad-spectrum

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-4-5-18-14(24)9-22-10-19-16-15(17(22)25)20-21-23(16)13-7-11(2)6-12(3)8-13/h6-8,10H,4-5,9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVVSFSJBKGOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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